molecular formula C18H23ClN4O4S B2581599 methyl 5-((4-(5-chloro-2-methylphenyl)piperazin-1-yl)sulfonyl)-3-ethyl-1H-pyrazole-4-carboxylate CAS No. 1322787-32-5

methyl 5-((4-(5-chloro-2-methylphenyl)piperazin-1-yl)sulfonyl)-3-ethyl-1H-pyrazole-4-carboxylate

Cat. No. B2581599
CAS RN: 1322787-32-5
M. Wt: 426.92
InChI Key: ARVFPSUBNLRERB-UHFFFAOYSA-N
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Description

Methyl 5-((4-(5-chloro-2-methylphenyl)piperazin-1-yl)sulfonyl)-3-ethyl-1H-pyrazole-4-carboxylate is a useful research compound. Its molecular formula is C18H23ClN4O4S and its molecular weight is 426.92. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization of Derivatives

Research on compounds structurally related to "methyl 5-((4-(5-chloro-2-methylphenyl)piperazin-1-yl)sulfonyl)-3-ethyl-1H-pyrazole-4-carboxylate" focuses on the synthesis and characterization of novel derivatives with potential biological activities. For instance, Sharma et al. (2014) described the synthesis of novel carbazole derivatives evaluated for their antibacterial, antifungal, and anticancer activities. Compounds demonstrated significant activity against Human Breast Cancer Cell Line MCF7, indicating potential therapeutic applications (Sharma, Kumar, & Pathak, 2014).

Biological Activities and Screening

Further research includes the evaluation of these derivatives' biological activities. Turov (2020) studied the anticancer activity of polyfunctional substituted 1,3-thiazoles, finding that compounds with a piperazine substituent showed significant efficacy against various cancer cell lines. This highlights the potential of such derivatives in developing new anticancer agents (Turov, 2020).

Antimicrobial Applications

The antimicrobial potential of related compounds has also been a subject of interest. Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives, showing good or moderate activities against test microorganisms, indicating their potential as antimicrobial agents (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).

Inhibition of Bacterial Biofilms

Mekky and Sanad (2020) synthesized novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker, demonstrating potent bacterial biofilm inhibition and MurB enzyme inhibitory activities. This suggests their utility in addressing antibiotic resistance and treating bacterial infections (Mekky & Sanad, 2020).

properties

IUPAC Name

methyl 3-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]sulfonyl-5-ethyl-1H-pyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23ClN4O4S/c1-4-14-16(18(24)27-3)17(21-20-14)28(25,26)23-9-7-22(8-10-23)15-11-13(19)6-5-12(15)2/h5-6,11H,4,7-10H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARVFPSUBNLRERB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NN1)S(=O)(=O)N2CCN(CC2)C3=C(C=CC(=C3)Cl)C)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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